2-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrroloquinoxaline core, which is known for its biological activity and structural versatility.
Preparation Methods
The synthesis of 2-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced pyrroloquinoxaline compounds.
Scientific Research Applications
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar compounds to 2-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include other pyrroloquinoxaline derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their biological activity and chemical properties.
Properties
Molecular Formula |
C26H23N5O2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H23N5O2/c1-3-33-19-13-11-17(12-14-19)28-26(32)22-23-25(30-21-10-5-4-9-20(21)29-23)31(24(22)27)18-8-6-7-16(2)15-18/h4-15H,3,27H2,1-2H3,(H,28,32) |
InChI Key |
FCZBDWOIWQNNTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=CC(=C5)C)N |
Origin of Product |
United States |
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